![molecular formula C12H21ClN2OS B1482821 2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one CAS No. 2097973-43-6](/img/structure/B1482821.png)
2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Overview
Description
2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one, also known as 4-thian-4-ylpiperazine-2-chloropropan-1-one, is an organochloride compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 235.66 g/mol and a melting point of 138-140°C. It is a versatile compound that has been used in a variety of research applications, including as a building block in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a tool for studying enzyme mechanisms.
Scientific Research Applications
Antifungal Applications
The compound has potential as an antifungal agent . Its structural analogs have been synthesized and shown activity against fungal infections. The intramolecular cyclization of related compounds mediated by polyphosphoric acid (PPA) suggests a pathway for creating antifungal agents .
Antitumor Activity
Cinnoline derivatives, which are structurally similar to our compound of interest, have demonstrated antitumor properties . These compounds have been studied for their potential in treating various cancers due to their pharmacological profiles .
Antibacterial Properties
The compound’s framework is conducive to antibacterial activity. The benzo[c]pyridazine nucleus, closely related to the compound’s structure, is known for its antibacterial efficacy , which indicates a promising area for further exploration .
Sedative Effects
Compounds within the same family have been used for their sedative effects . This suggests that 2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one could be researched for potential applications in sedation and anesthetizing activities .
Chiral Drug Intermediates
The compound could serve as a chiral drug intermediate . Biocatalysis is a method used to synthesize chiral intermediates for pharmaceuticals, and our compound could potentially be synthesized with high enantio-, chemo-, and regio-selectivities .
Agrochemical Applications
The structural analogs of the compound have been used as agrochemicals . This suggests that the compound could be modified or used as a precursor for developing new agrochemicals with potential benefits for crop protection .
Synthesis of Thiazolo[4,5-b]pyridines
Lastly, the compound could be utilized in the synthesis of thiazolo[4,5-b]pyridines , which are valuable in medicinal chemistry for their diverse biological activities .
properties
IUPAC Name |
2-chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2OS/c1-10(13)12(16)15-6-4-14(5-7-15)11-2-8-17-9-3-11/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYJLSVKIINQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCSCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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